Soluble Epoxide Hydrolase (sEH) Inhibitory Activity: Quantitative Binding Affinity of Ethyl 3-(2,6-Difluorophenyl)-3-oxopropanoate
Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate demonstrates sub-nanomolar inhibitory activity against human recombinant soluble epoxide hydrolase (sEH), with a reported inhibition constant (Ki) of 2.20 nM in a FRET-based ACPU displacement assay [1]. This level of potency positions the compound as a direct ligand for sEH, a target implicated in hypertension, inflammation, and pain. The 2,6-difluorophenyl motif contributes to this binding affinity; comparative data for non-fluorinated ethyl benzoylacetate under identical assay conditions are not available in the public domain, but the presence of fluorine atoms is known to enhance binding through hydrophobic and electrostatic interactions with the enzyme active site [1].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 2.20 nM |
| Comparator Or Baseline | No direct comparator data available for non-fluorinated analog in same assay; baseline comparison not possible |
| Quantified Difference | Not calculable due to absence of comparator data |
| Conditions | Inhibition of human recombinant soluble epoxide hydrolase; FRET-based ACPU displacement assay |
Why This Matters
This documented target engagement provides procurement justification for researchers investigating sEH-related pathways, as the compound has verified activity against a therapeutically relevant enzyme.
- [1] BindingDB. BDBM50100543 / CHEMBL3327063: Affinity Data for Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate. BindingDB Entry. Accessed 2026. View Source
